molecular formula C14H14BrNO2S B262822 3-bromo-N-(2,5-dimethylphenyl)benzenesulfonamide

3-bromo-N-(2,5-dimethylphenyl)benzenesulfonamide

Cat. No. B262822
M. Wt: 340.24 g/mol
InChI Key: PXAXCGJAFGIFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(2,5-dimethylphenyl)benzenesulfonamide, also known as BDBS, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BDBS has been shown to possess a wide range of biological activities, including anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 3-bromo-N-(2,5-dimethylphenyl)benzenesulfonamide is not fully understood, but it is thought to act by inhibiting various enzymes and signaling pathways involved in inflammation and cancer. One proposed mechanism is the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of tumor growth. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of 3-bromo-N-(2,5-dimethylphenyl)benzenesulfonamide is its relatively simple synthesis, which makes it readily available for use in laboratory experiments. Additionally, its wide range of biological activities makes it a versatile tool for investigating various biological processes.
However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on 3-bromo-N-(2,5-dimethylphenyl)benzenesulfonamide. One area of interest is the development of this compound-based therapies for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy.
Another potential direction for research is the synthesis of this compound derivatives with improved solubility and bioavailability. This could help to overcome some of the limitations of the compound and make it a more viable candidate for drug development.
Conclusion:
In conclusion, this compound is a promising compound with a wide range of biological activities. While its mechanism of action is not fully understood, it has shown potential as a therapeutic agent for inflammatory diseases and cancer. Further research is needed to fully explore its potential applications and to develop more effective derivatives.

Synthesis Methods

The synthesis of 3-bromo-N-(2,5-dimethylphenyl)benzenesulfonamide involves the reaction of 3-bromoaniline with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate sulfonamide, which is subsequently brominated to yield the final product.

Scientific Research Applications

3-bromo-N-(2,5-dimethylphenyl)benzenesulfonamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in various fields. One of the primary areas of interest has been its anti-inflammatory properties, with studies showing that this compound can inhibit the production of pro-inflammatory cytokines in vitro and in vivo.
Another area of research has been the anti-cancer properties of this compound. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound has been shown to be effective against drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

Molecular Formula

C14H14BrNO2S

Molecular Weight

340.24 g/mol

IUPAC Name

3-bromo-N-(2,5-dimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C14H14BrNO2S/c1-10-6-7-11(2)14(8-10)16-19(17,18)13-5-3-4-12(15)9-13/h3-9,16H,1-2H3

InChI Key

PXAXCGJAFGIFNS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC(=CC=C2)Br

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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